3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
Descripción
Historical Context of Tetrahydroquinazoline Research
The exploration of tetrahydroquinazoline derivatives dates to the early 21st century, when researchers began systematically modifying the quinazoline core to enhance bioactivity and solubility. Initial work focused on simpler analogues, such as 7-chloro-2-phenylquinazolin-4(3H)-ones, which demonstrated modest antibacterial properties. The introduction of methoxy groups, as seen in 3-(2,5-dimethoxyphenyl) derivatives, marked a pivotal shift toward optimizing aromatic interactions with biological targets. By 2012, synthetic methodologies had advanced sufficiently to produce diverse tetrahydroquinazoline libraries, enabling structure-activity relationship (SAR) studies against pathogens like Pseudomonas aeruginosa and Escherichia coli. These efforts laid the groundwork for incorporating polar functional groups, such as carboxylic acids, to improve pharmacokinetic profiles.
Significance in Medicinal Chemistry
The carboxylic acid moiety at position 7 distinguishes this compound from earlier carboxamide-based analogues, conferring enhanced hydrogen-bonding capacity and potential for salt formation. Such modifications address historical challenges in quinazoline drug development, notably poor aqueous solubility and limited blood-brain barrier permeability. Preliminary pharmacological evaluations of related structures, such as 7-chloro-3-[substituted amino]-2-phenylquinazolin-4-ones, reveal anticonvulsant and CNS depressant activities linked to their ability to modulate neurotransmitter systems. The dimethoxyphenyl substituent further augments these effects by promoting hydrophobic interactions with target proteins, as evidenced by molecular docking simulations in analogous compounds.
Position Within the Broader Quinazoline Derivative Landscape
Quinazoline derivatives exhibit remarkable structural diversity, with variations in substitution patterns dictating their biological roles. The table below contrasts key features of 3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid with representative analogues:
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-24-13-6-4-10(8-14(13)25-2)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFRGSKUWNWPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Carboxylation: The final step involves the carboxylation of the intermediate compound to introduce the carboxylic acid group. This can be achieved through a Grignard reaction followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazoline ring, potentially converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its quinazoline core, which is a common scaffold in many biologically active molecules. It can be used in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Industry
In materials science, the compound can be used in the synthesis of polymers and other advanced materials due to its ability to undergo various chemical reactions, leading to the formation of novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the quinazoline core allows it to bind to specific sites on proteins, influencing biological pathways.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomers: Methoxy Substitution Patterns
- 3-(3,5-Dimethoxyphenyl) Analog (CAS: 687584-00-5): This isomer shares the same molecular formula (C₁₇H₁₄N₂O₆) and weight (342.31 g/mol) but differs in the methoxy group positions (3,5- vs. 3,4-dimethoxyphenyl). However, the 3,4-isomer’s ortho-methoxy groups may improve π-π stacking interactions in biological systems .
- 3-(2,5-Dimethoxyphenyl) Analog (CAS: 687580-08-1): The 2,5-substitution introduces steric constraints near the quinazoline core, which could hinder binding to enzyme active sites compared to the 3,4-isomer. No biological data are available, but its synthesis suggests interest in structure-activity relationship (SAR) studies .
Halogen-Substituted Derivatives
- 3-(3-Fluorophenyl) Analog (CAS: sc-344303) and 3-(4-Fluorophenyl) Analog (CAS: sc-345644):
Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.0 vs. ~4.5 for the 3,4-dimethoxy analog). This enhances reactivity in nucleophilic acyl substitution reactions. The 3-fluorophenyl derivative exhibits stronger hydrogen-bonding capacity due to fluorine’s electronegativity, while the 4-fluoro analog may show improved metabolic stability .
Core-Modified Derivatives
- The thioxo derivative decomposes at 264.8°C, compared to the 3,4-dimethoxy analog’s storage stability at 0°C. This compound’s NMR data (δH 7.77–8.02 ppm for aromatic protons) suggest distinct electronic environments compared to the dimethoxy analog .
2,4-Dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid (CAS: 669752-01-6):
Lacking methoxy groups, this simpler analog (C₁₅H₁₀N₂O₄) has reduced lipophilicity (clogP ~1.2 vs. ~2.1 for the 3,4-dimethoxy analog). It may serve as a baseline for evaluating methoxy contributions to bioactivity .
Bulkier Substituents
- No biological data are reported, though its synthesis highlights exploration of aromatic substituents .
Table 1: Key Comparative Data
Actividad Biológica
The compound 3-(3,4-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a derivative of quinazoline that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a quinazoline core with a dimethoxyphenyl group and a carboxylic acid moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor for several enzymes and receptors involved in disease processes.
Key Mechanisms:
- Dopamine Receptor Antagonism : Some derivatives have shown antagonistic effects on D3 dopamine receptors, which are crucial in the treatment of neuropsychiatric disorders.
- Antiviral Activity : Certain analogs have demonstrated inhibitory effects against viruses such as Hepatitis C and Dengue virus type 2.
- Protein Inhibition : The compound has been identified as an inhibitor of protein arginine methyltransferase 1 (PRMT1), which is associated with various diseases including cancer and autoimmune disorders.
In Vitro Studies
In vitro studies have screened the compound against various cancer cell lines and pathogens. Notably:
- Cancer Cell Lines : The compound exhibited modest cytotoxicity against human brain tumor and leukemia cell lines at concentrations around 8 μM.
- Antimalarial Activity : It showed slight inhibition against Plasmodium falciparum at 7 μM concentration.
Case Studies
Several studies have reported on the biological activities of related compounds:
Research Findings
Recent research has expanded on the biological implications of this compound:
- Antiviral Properties : Studies indicate that certain derivatives can effectively inhibit viral replication, highlighting their potential in antiviral drug development.
- Neuropharmacological Effects : The antagonistic properties on dopamine receptors suggest potential applications in treating disorders such as schizophrenia and Parkinson's disease.
- Anticancer Potential : The moderate cytotoxic effects observed in cancer cell lines indicate a need for further exploration into its use as an anticancer agent.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Essential for confirming the tetrahydroquinazoline core and 3,4-dimethoxyphenyl substituents. Methoxy protons appear as singlets at δ ~3.8–4.0 ppm, while aromatic protons in the quinazoline ring resonate between δ 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₅N₂O₆S: 395.0643) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
How can researchers design structure-activity relationship (SAR) studies to evaluate the 3,4-dimethoxyphenyl group’s role in biological activity?
Q. Advanced Research Focus
- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with hydroxy or halogens) to assess electronic and steric effects on enzyme binding .
- Enzyme inhibition assays : Test inhibitory potency against soluble epoxide hydrolase (sEH) or kinases using fluorogenic substrates (e.g., CMNPC for sEH) .
- Computational docking : Compare binding energies of analogs in target active sites (e.g., AutoDock Vina) to correlate substituent effects with activity .
What experimental strategies resolve contradictions between computational solubility predictions and empirical data for this compound?
Q. Advanced Research Focus
- Multi-solvent testing : Measure solubility in DMSO, PBS, and ethanol via nephelometry to identify discrepancies with COSMO-RS predictions .
- pH-dependent studies : Adjust pH to evaluate ionization effects (carboxylic acid group pKa ~4.5) .
- Co-solvent systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vitro assays .
How should researchers address stability issues during long-term storage of this compound?
Q. Basic Research Focus
- Degradation analysis : Monitor stability via accelerated thermal stress (40°C/75% RH for 4 weeks) with HPLC to detect hydrolysis of the dimethoxy or carboxylic acid groups .
- Storage conditions : Store desiccated at -20°C in amber vials to prevent photodegradation and moisture absorption .
- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain integrity .
What in vitro models are appropriate for assessing the compound’s pharmacokinetic and toxicity profiles?
Q. Advanced Research Focus
- Caco-2 permeability : Predict intestinal absorption using monolayer transepithelial resistance (TEER) .
- HepG2 cytotoxicity : Screen for hepatotoxicity via MTT assays at concentrations ≥10 μM .
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance rates .
How can researchers validate target engagement in enzyme inhibition assays while minimizing off-target effects?
Q. Advanced Research Focus
- Positive controls : Use known inhibitors (e.g., AUDA for sEH) to benchmark activity .
- Selectivity panels : Screen against related enzymes (e.g., COX-2, CYP450 isoforms) to rule out cross-reactivity .
- Kinetic analysis : Determine inhibition constants (Kᵢ) via Lineweaver-Burk plots to confirm competitive/non-competitive mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
